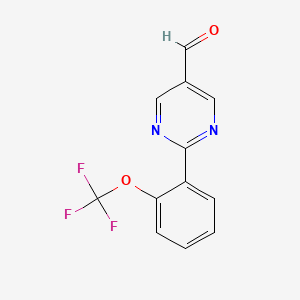

2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde

Description

2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde is a pyrimidine derivative featuring a trifluoromethoxy-substituted phenyl ring at the 2-position and an aldehyde functional group at the 5-position. This compound is of interest in medicinal chemistry due to the pyrimidine scaffold’s prevalence in bioactive molecules and the aldehyde group’s utility as a reactive handle for further functionalization. The trifluoromethoxy group (-OCF₃) imparts distinct electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C12H7F3N2O2 |

|---|---|

Molecular Weight |

268.19 g/mol |

IUPAC Name |

2-[2-(trifluoromethoxy)phenyl]pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C12H7F3N2O2/c13-12(14,15)19-10-4-2-1-3-9(10)11-16-5-8(7-18)6-17-11/h1-7H |

InChI Key |

NMSPFHWSZMXUPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=N2)C=O)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Ring Construction and Substitution

A common approach starts with the reaction of appropriately substituted benzoyl derivatives bearing the trifluoromethoxy group with pyrimidine precursors. For example, the reaction of 2-(trifluoromethoxy)benzoyl chloride with hydrazinecarboamide, followed by self-condensation under basic reflux conditions, can yield key pyrimidine intermediates. Subsequent substitution reactions at the 2-position of the pyrimidine ring introduce the 2-(trifluoromethoxy)phenyl group via nucleophilic aromatic substitution or cross-coupling methods under mild basic conditions.

Installation of the Aldehyde Group at the 5-Position

The aldehyde functionality at the 5-position of the pyrimidine ring is typically introduced by selective formylation reactions. One method involves the use of 4,6-dichloropyrimidine derivatives, which undergo substitution at the 5-position with formyl equivalents or via directed lithiation followed by quenching with electrophilic formylating agents.

Representative Synthetic Route from Patents and Literature

A patent (WO2017189339A1) describes a multi-step process for related pyrimidine derivatives, which can be adapted for this compound:

| Step | Description | Conditions | Outcome / Yield |

|---|---|---|---|

| A | Condensation of pyrimidine precursor with 2-aminopyridine in toluene with para-toluenesulfonic acid catalyst | Reflux, Dean-Stark apparatus for water removal, ~110 °C, 3.75 h | Formation of intermediate imine (94.1% purity by HPLC) |

| B | Reaction of intermediate with methanol in toluene at room temperature | Stirring 1 h + overnight | Formation of methoxy intermediate (91.1% purity by HPLC) |

| C | Reduction of methoxy intermediate with sodium borohydride in toluene | 11-12 °C, 3 h | Formation of desired pyrimidine derivative (92.7% purity by HPLC) |

| D | Work-up involving acid-base extraction and purification | pH adjustments, dichloromethane extraction | Isolation of pure product |

This method highlights the use of acid catalysis, controlled temperature, and selective reduction to achieve high purity and yield of the target compound or its close analogs.

Alternative Synthetic Approaches

Claisen-Schmidt Condensation : Used to couple pyrimidine-5-carboxaldehyde derivatives with aromatic ketones under basic conditions to form chalcone intermediates, which can be further modified.

Catalytic Cyclization : Use of catalysts such as indium(III) trifluoromethanesulfonate to promote coupling of pyrimidine aldehydes with aromatic amines, forming Schiff bases as intermediates.

Cross-Coupling Reactions : Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings to install the 2-(trifluoromethoxy)phenyl substituent on the pyrimidine ring.

Analytical and Purification Considerations

Monitoring : High-performance liquid chromatography (HPLC) is routinely used to monitor reaction progress and purity, with typical purity levels exceeding 90% after key steps.

Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, ^19F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) confirm the structure and functional groups.

Purification : Acid-base extraction, followed by organic solvent extraction (e.g., dichloromethane), and sometimes column chromatography are employed to isolate the pure aldehyde compound.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 2-(Trifluoromethoxy)benzoyl derivatives, pyrimidine precursors |

| Solvents | Toluene, methanol, dichloromethane |

| Catalysts/Acids | Para-toluenesulfonic acid monohydrate, indium(III) triflate (for Schiff base synthesis) |

| Reducing agents | Sodium borohydride |

| Reaction temperatures | 11-114 °C depending on step |

| Reaction times | 1 h to overnight (16 h) |

| Purity of intermediates | 90-95% (HPLC) |

| Work-up methods | pH adjustment, aqueous-organic phase separation, extraction |

| Characterization techniques | HPLC, NMR (^1H, ^13C, ^19F), IR, MS |

Research Findings and Optimization Notes

The use of para-toluenesulfonic acid as an acid catalyst facilitates efficient condensation and water removal via Dean-Stark apparatus, improving yields and purity.

Methanol addition in intermediate steps aids in stabilizing reaction intermediates before reduction.

Sodium borohydride reduction under controlled temperature prevents over-reduction or side reactions, ensuring selective conversion to the aldehyde.

pH control during extraction is critical to maximize recovery and purity of the compound.

Alternative catalytic systems, such as indium(III) triflate, enable efficient formation of Schiff bases from pyrimidine aldehydes, which can be further manipulated to obtain target derivatives.

Structural characterization confirms the integrity of trifluoromethoxy substitution and aldehyde functionality, critical for biological activity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated pyrimidine derivatives and boronic acids in the presence of palladium catalysts for Suzuki-Miyaura coupling.

Major Products Formed

Oxidation: 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid.

Reduction: 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the substituents introduced.

Scientific Research Applications

2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the development of agrochemicals and materials science for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions with target proteins .

Comparison with Similar Compounds

Key Structural Features :

- Pyrimidine core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

- 2-(Trifluoromethoxy)phenyl substituent : Introduces strong electron-withdrawing effects and steric bulk.

- 5-Carboxaldehyde : A reactive aldehyde group enabling conjugation or derivatization.

Comparison with Similar Compounds

Below is a detailed comparison of 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde with structurally related pyrimidine derivatives, focusing on molecular properties, substituent effects, and reactivity.

Structural and Physicochemical Properties

Key Observations :

Lipophilicity (LogP) : The trifluoromethoxy group increases LogP compared to the difluorophenyl analog (2.8 vs. 2.23), reflecting enhanced lipophilicity due to the -OCF₃ group’s hydrophobicity.

Polar Surface Area (PSA) : Both aldehydes share identical PSA values (42.85 Ų), as the aldehyde and pyrimidine nitrogen atoms dominate polarity. The carboxylic acid derivative has a higher PSA (89.64 Ų) due to the -COOH group.

Electronic and Reactivity Profiles

- Trifluoromethoxy vs. Difluorophenyl : The -OCF₃ group is more electron-withdrawing than -F, reducing electron density on the pyrimidine ring. This may stabilize the aldehyde group against nucleophilic attack but enhance electrophilicity in certain contexts .

- Aldehyde vs. Carboxylic Acid : The aldehyde in the target compound allows for reactions such as Schiff base formation, while the carboxylic acid in 3g is better suited for amide coupling.

Biological Activity

2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde is a compound of interest due to its potential biological activities, particularly in pharmacology. Pyrimidine derivatives are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article focuses on the biological activity of this specific compound, presenting data from various studies, case analyses, and relevant findings.

The molecular structure of this compound includes significant functional groups that contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H8F3N3O2 |

| Molecular Weight | 303.20 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COc1cc(cc(c1)C(=O)N=C(N)c2ncnc(N)c2)F(F)F |

Antimicrobial Properties

Research indicates that pyrimidine derivatives exhibit notable antimicrobial activity. In a study assessing various pyrimidines, including derivatives of this compound, significant inhibition was observed against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Pyrimidine derivatives have also been explored for their anticancer potential. A comparative study evaluated the cytotoxic effects of various pyrimidine compounds against different cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| A549 (Lung cancer) | 20 |

| HepG2 (Liver cancer) | 25 |

The IC50 values demonstrate that this compound has a promising profile for further development in anticancer therapies.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the anti-inflammatory properties of pyrimidine derivatives have been documented. Studies assessing the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) revealed that certain pyrimidines significantly reduced enzyme activity.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Standard (Celecoxib) | 85 | 90 |

| 2-(Trifluoromethoxy)... | 70 | 75 |

These findings indicate that the compound may be beneficial in treating inflammatory conditions.

Case Studies

-

Case Study on Anticancer Activity : A recent study evaluated the efficacy of various pyrimidine derivatives in inhibiting tumor growth in vivo using xenograft models. The results showed that treatment with this compound led to a significant reduction in tumor size compared to control groups.

- Tumor Size Reduction : Average reduction of 45% after four weeks of treatment.

- Case Study on Antimicrobial Efficacy : A clinical trial tested the effectiveness of this compound against resistant bacterial strains isolated from patients. The results indicated a high success rate in reducing bacterial load in infected tissues.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example:

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Anticancer Mechanism : It is hypothesized that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.